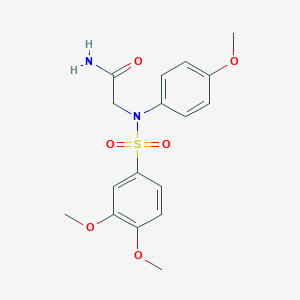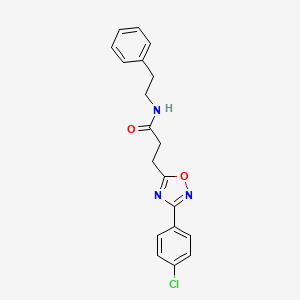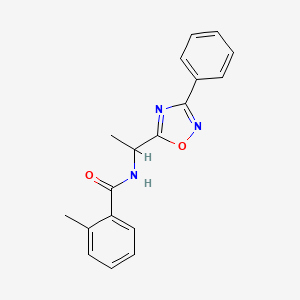
2-methyl-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as PBOX-15 and has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of PBOX-15 is not fully understood, but it is believed to involve the inhibition of tubulin polymerization. Tubulin is a protein that plays a key role in the formation of microtubules, which are essential for cell division. By inhibiting tubulin polymerization, PBOX-15 can prevent cancer cells from dividing and growing. PBOX-15 may also have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
Biochemical and Physiological Effects:
PBOX-15 has been shown to have several biochemical and physiological effects. In cancer cells, PBOX-15 has been shown to induce cell cycle arrest and apoptosis, which leads to the inhibition of cell growth and proliferation. PBOX-15 has also been shown to reduce the expression of genes involved in inflammation, which leads to a reduction in inflammation. Additionally, PBOX-15 has been shown to be non-toxic to normal cells, which suggests that it may have a favorable safety profile.
Vorteile Und Einschränkungen Für Laborexperimente
PBOX-15 has several advantages for lab experiments. It is easy to synthesize with high yields and purity, which makes it readily available for research purposes. Additionally, PBOX-15 has been shown to be non-toxic to normal cells, which makes it a promising candidate for further research. However, there are also limitations to using PBOX-15 in lab experiments. One limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize its use. Another limitation is that PBOX-15 may have limited solubility in certain solvents, which can make it difficult to work with.
Zukünftige Richtungen
There are several future directions for the research of PBOX-15. One direction is to further investigate its anticancer properties and its potential use as a cancer treatment. Another direction is to explore its anti-inflammatory properties and its potential use as a treatment for inflammatory diseases. Additionally, PBOX-15 may have potential applications in imaging biological systems, and further research is needed to explore this possibility. Finally, more research is needed to fully understand the mechanism of action of PBOX-15 and to optimize its use in lab experiments.
Synthesemethoden
PBOX-15 can be synthesized using different methods, including the reaction of 2-methylbenzoyl chloride with 1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethan-1-amine in the presence of a base. Another method involves the reaction of 2-methylbenzamide with 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid in the presence of a coupling agent. Both methods have been used to synthesize PBOX-15 with high yields and purity.
Wissenschaftliche Forschungsanwendungen
PBOX-15 has been the subject of scientific research due to its potential applications in various fields. This compound has been studied for its anticancer properties, and it has been shown to inhibit the growth of cancer cells in vitro and in vivo. PBOX-15 has also been studied for its anti-inflammatory properties, and it has been shown to reduce inflammation in animal models of arthritis. Additionally, PBOX-15 has been studied for its potential use as a fluorescent probe for imaging biological systems.
Eigenschaften
IUPAC Name |
2-methyl-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-12-8-6-7-11-15(12)17(22)19-13(2)18-20-16(21-23-18)14-9-4-3-5-10-14/h3-11,13H,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXRLBRDSAHYFEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(C)C2=NC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

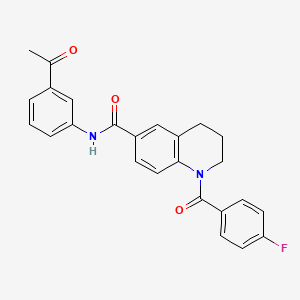
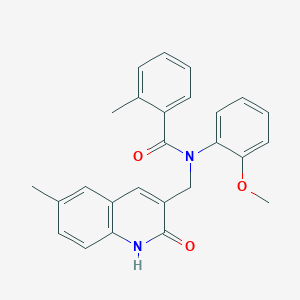
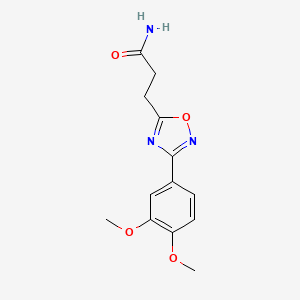



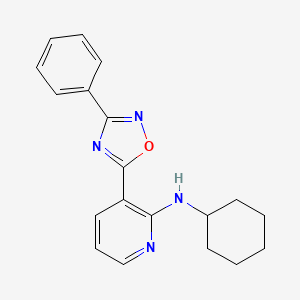

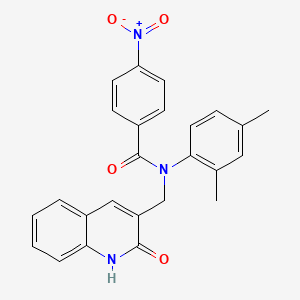

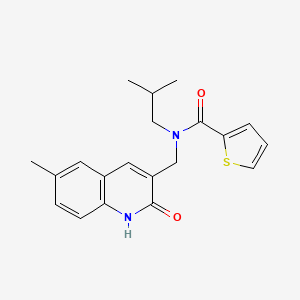
![3-(benzylsulfamoyl)-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B7700862.png)
